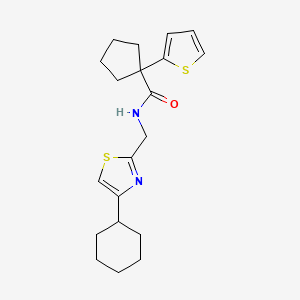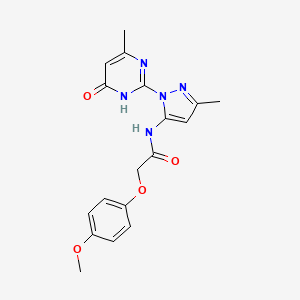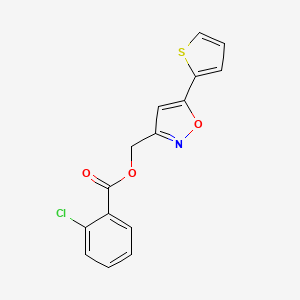
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide, also known as nitrofurazone, is a synthetic nitrofuran derivative that has been extensively used in the field of scientific research. Nitrofurazone is a broad-spectrum antibacterial and antiprotozoal agent that has been used to treat various infections. It is a yellow crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee involves the inhibition of bacterial enzymes that are essential for the synthesis of bacterial DNA. Nitrofurazone inhibits the activity of bacterial DNA polymerase and ribosomal RNA synthesis. This leads to the inhibition of bacterial growth and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Nitrofurazone has also been shown to have antiprotozoal activity against various protozoan parasites. It has been shown to have an immunomodulatory effect by enhancing the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofurazone has several advantages for use in lab experiments. It is a broad-spectrum antibacterial and antiprotozoal agent that can be used to study the mechanism of action of antibiotics. Nitrofurazone is also relatively easy to synthesize and purify. However, there are also limitations to the use of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in lab experiments. It has been shown to have cytotoxic effects on mammalian cells, which limits its use in cell culture studies. Nitrofurazone is also relatively unstable in solution and can degrade over time.
Orientations Futures
There are several future directions for the use of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in scientific research. Nitrofurazone has been shown to have potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro. Nitrofurazone has also been shown to have potential as an antiviral agent. It has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. Nitrofurazone has also been investigated as a potential agent for the treatment of parasitic infections in humans. Further research is needed to fully explore the potential of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in these areas.
Méthodes De Synthèse
Nitrofurazone is synthesized by the reaction of 3-amino-4-carbamoylthiophene with 5-nitro-2-furoic acid in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol at a temperature of around 60°C. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Nitrofurazone has been extensively used in scientific research for various purposes. It has been used as an antibacterial agent to study the mechanism of action of antibiotics. Nitrofurazone has also been used as a model compound to study the interaction of drugs with DNA. It has been used in the development of new drugs and drug delivery systems. Nitrofurazone has also been used in the treatment of various infections in animals.
Propriétés
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5S/c11-9(14)5-3-19-4-6(5)12-10(15)7-1-2-8(18-7)13(16)17/h1-4H,(H2,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTIXHHGEGQAJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CSC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)
![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2393010.png)
![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)
![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2393019.png)
![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2393021.png)




![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)